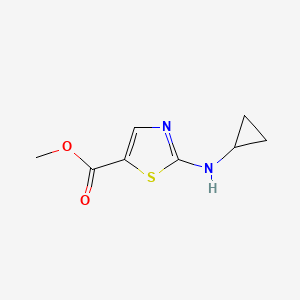
Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Compounds like “Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring .
Synthesis Analysis
The synthesis of such compounds often involves reactions like cyclization and functional group interconversions. For instance, the synthesis of oxazolines, a similar class of compounds, involves transamidation followed by cyclodehydrosulfurization .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific substituents present in the molecule. They might undergo reactions like electrophilic substitution, nucleophilic substitution, or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties might include melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a compound that has been explored for its potential in the synthesis of various antibacterial agents. For instance, its structural analogs, such as fluoronaphthyridines, have shown significant antibacterial activities. These compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, were synthesized and tested for their in vitro and in vivo antibacterial activities. The study highlighted the importance of the cycloalkylamino group in enhancing the antibacterial properties of these compounds (Bouzard et al., 1992).
Cyclic Depsipeptide Synthesis
Research has also focused on the synthesis of cyclic depsipeptides, such as Lyngbyabellin A, which exhibit moderate cytotoxicity against KB and LoVo cells. Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate and its derivatives play a crucial role in the construction of thiazole units within these cyclic depsipeptides. The synthesis involves multiple steps, including asymmetric dihydroxylation and cyclization, highlighting the compound's versatility in creating complex molecular architectures with potential biological activities (Chen et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)6-4-9-8(13-6)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZQEBIMXPJQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



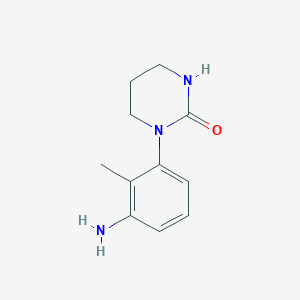

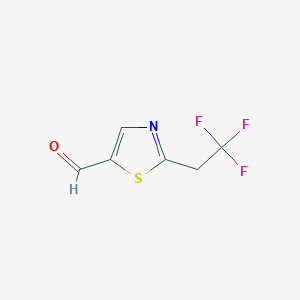
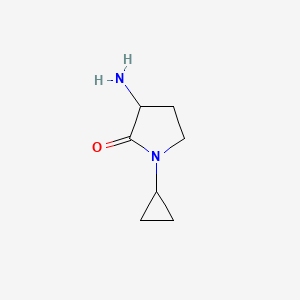
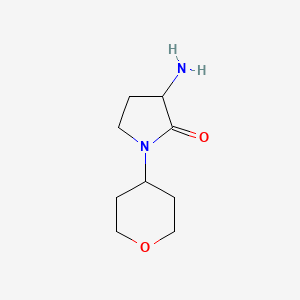

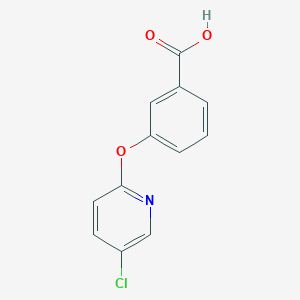

![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)
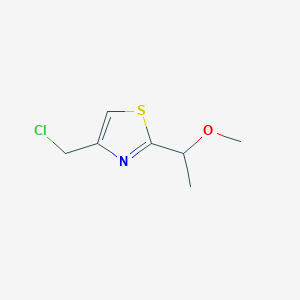

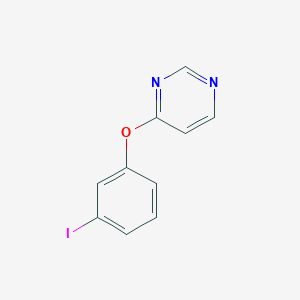
![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)